2-amino-4-(4-bromothiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile
Description
2-amino-4-(4-bromothiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[h]chromene core, which is fused with a thiophene ring substituted with a bromine atom, and an amino group along with a carbonitrile group.
Properties
IUPAC Name |
2-amino-4-(4-bromothiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2OS/c19-11-7-15(23-9-11)16-13-6-5-10-3-1-2-4-12(10)17(13)22-18(21)14(16)8-20/h1-7,9,16H,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJWFQPLRUTOOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC(=CS4)Br)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-amino-4-(4-bromothiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile typically involves a multi-step reaction process. One reported method includes the following steps :
Starting Materials: The synthesis begins with 3,5-cyclohexanedione, 4-bromothiophene-2-carbaldehyde, and ethyl cyanoacetate.
Reaction Conditions: These starting materials are mixed with 4-(dimethylamino)pyridine (DMAP) in ethanol.
Reflux: The mixture is refluxed for 2-3 hours.
Cooling: After refluxing, the mixture is cooled to room temperature to obtain the desired product.
Chemical Reactions Analysis
2-amino-4-(4-bromothiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-4-(4-bromothiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-amino-4-(4-bromothiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The amino and carbonitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-amino-4-(4-bromothiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile can be compared with similar compounds such as:
2-amino-4-(5-bromothiophen-2-yl)-5,6-dihydro-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile: This compound has a similar core structure but differs in the substitution pattern and additional functional groups.
Ethyl 2-amino-4-(4-bromothiophen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate: Another structurally related compound with different substituents and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and carbonitrile groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
